molecular formula C8H6BrClO B1285360 2-Bromo-4-methylbenzoyl chloride CAS No. 53456-09-0

2-Bromo-4-methylbenzoyl chloride

Cat. No. B1285360
CAS RN: 53456-09-0
M. Wt: 233.49 g/mol
InChI Key: QYGFJEIQODJAQF-UHFFFAOYSA-N
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Description

The compound 2-Bromo-4-methylbenzoyl chloride is a derivative of benzoyl chloride with a bromine atom and a methyl group attached to the benzene ring. While the provided papers do not directly discuss 2-Bromo-4-methylbenzoyl chloride, they do provide insights into similar compounds, which can help infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds often involves halogenation, esterification, and other reactions that introduce functional groups to the benzene ring. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination and hydrolysis, followed by cyanidation, methoxylation, and esterification . Similarly, 2-(4-Bromophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-bromophenacyl bromide with 2-methylbenzoic acid . These methods could potentially be adapted for the synthesis of 2-Bromo-4-methylbenzoyl chloride by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-methylbenzoyl chloride has been studied using various spectroscopic and computational methods. For instance, the molecular structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . The gas phase molecular structures of halogenated benzoyl chlorides, including 2-bromobenzoyl chloride, have been investigated using gas electron diffraction and quantum chemical calculations, revealing the existence of non-planar conformers . These findings suggest that 2-Bromo-4-methylbenzoyl chloride may also exhibit non-planar conformations due to steric interactions between substituents.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoyl chlorides can be inferred from studies on similar molecules. For example, 2-Arylbenzoyl chlorides have been shown to undergo annulative coupling with alkynes to form phenanthrene derivatives . This indicates that 2-Bromo-4-methylbenzoyl chloride could potentially participate in similar coupling reactions, given the presence of the reactive benzoyl chloride moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into the behavior of 2-Bromo-4-methylbenzoyl chloride. The vibrational spectroscopy and DFT calculations of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide provide information on the vibrational modes and electronic properties of the molecule . The synthesis and crystal structure of 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide reveal typical bond lengths and angles, which can be compared to those expected for 2-Bromo-4-methylbenzoyl chloride . These studies suggest that the compound would exhibit characteristic IR and NMR signals and have a molecular geometry influenced by the substituents on the benzene ring.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Bromo-4-methylbenzoyl chloride plays a significant role in synthesizing various heterocyclic compounds. For example, its condensation with chlorides of different carboxylic acids and subsequent cyclisation has been used to synthesize methyl derivatives of indenofluorenes, contributing to advancements in organic chemistry and material sciences (Chardonnens, Laroche, & Sieber, 1974).

Antibacterial and Antifungal Activities

The chemical has been employed in creating compounds with antibacterial and antifungal properties. A study synthesized a series of thioureas and thiones from 2-bromo-4-methylbenzoyl chloride, revealing significant antibacterial activity. This synthesis pathway has implications for developing new antibacterial and antifungal agents (Saeed & Batool, 2007).

Palladium-Catalyzed Arylation

In organic synthesis, 2-bromo-4-methylbenzoyl chloride is a valuable reagent in palladium-catalyzed arylation reactions. These reactions are crucial for creating complex organic molecules, especially in pharmaceutical chemistry. The use of bromo-substituted compounds in such reactions demonstrates their versatility and effectiveness in synthetic chemistry (Yamamoto et al., 2015).

Synthesis of Galactopyranoside Derivatives

This compound has been utilized in the synthesis of galactopyranoside derivatives, demonstrating potential antibacterial and antifungal properties. This application is particularly relevant in the search for new antimicrobial agents, highlighting the compound's role in medicinal chemistry (Ahmmed et al., 2022).

Safety And Hazards

2-Bromo-4-methylbenzoyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with the pictograms GHS05 and GHS07 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

2-Bromo-4-methylbenzoyl chloride is an important organic compound with a wide range of applications in various fields of research and industry. Its future directions could involve further exploration of its potential uses in these fields.

Relevant Papers

The relevant papers for 2-Bromo-4-methylbenzoyl chloride were not explicitly mentioned in the available resources .

properties

IUPAC Name

2-bromo-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGFJEIQODJAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565273
Record name 2-Bromo-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylbenzoyl chloride

CAS RN

53456-09-0
Record name 2-Bromo-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JF Bunnett, DS Connor, KJ O'Reilly - The Journal of Organic …, 1979 - ACS Publications
Results Several substituted benzophenones were found to resist cleavage by KNH2 in ammonia. They were the m-fluoro, p-fluoro, o-methoxy, and p-methoxy derivatives, as well as the …
Number of citations: 13 pubs.acs.org
Y Dong, Q Shi, HC Pai, CY Peng, SL Pan… - Journal of medicinal …, 2010 - ACS Publications
… Freshly prepared 2-bromo-4-methylbenzoyl chloride in dry THF (10 mL) was added to the mixture via cannula, and the resulting mixture was stirred at 25 C for 2 h, diluted with diethyl …
Number of citations: 80 pubs.acs.org
N Zhang, D Song, W Chen, S Zhang, P Zhang… - European Journal of …, 2021 - Elsevier
… Coupling of 7 with 4-aminophenylboronic acid pinacol ester gave aniline products 8, which was subsequently subjected to acylation with 2-bromo-4-methylbenzoyl chloride to afford …
Number of citations: 10 www.sciencedirect.com
Y Dong, Q Shi, YN Liu, X Wang… - Journal of medicinal …, 2009 - ACS Publications
… Freshly prepared 2-bromo-4-methylbenzoyl chloride in dry THF (10 mL) was added to the mixture, and the resulting mixture was stirred at 25 C for 2 h and quenched by the addition of …
Number of citations: 89 pubs.acs.org
CGM Janssen, PM Van Lier, HM Buck… - The Journal of Organic …, 1979 - ACS Publications
… , 100-47-0; o-bromobenzoyl chloride, 1711-09-7; benzene, 71-43-2; m-fluorobenzoyl chloride, 1711-07-5; 2-bromo-4-methylbenzoic acid,7697-27-0; 2-bromo-4methylbenzoyl chloride, …
Number of citations: 5 pubs.acs.org
DM Mckinnon, A Abouzeid - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
… 2-Bromo-4-methylbenzoyl chloride (17.00 g, 0.07 mole), prepared by reaction of the acid 5a with thionyl chloride, in benzene (50 ml), was added to a benzene (60 ml) solution of diethyl …
Number of citations: 10 onlinelibrary.wiley.com
Y Dong - 2009 - cdr.lib.unc.edu
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL NEO- TANSHINLACTONE ANALOGUES AS POTENT AND SELECTIVE ANTI-BREAST CANCER A Page 1 DESIGN…
Number of citations: 0 cdr.lib.unc.edu
Y Dong - 2009 - search.proquest.com
The overall goals of this research are to design and synthesize novel neo-tanshinlactone analogues, to evaluate their antitumor activity and elucidate structure-activity relationships (…
Number of citations: 2 search.proquest.com

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